6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro and nitro group, along with a styryl moiety, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridine, which undergoes a series of reactions to form the imidazo[1,2-a]pyridine core.
Nitration: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.
Styryl Group Addition: The styryl moiety is added through a Heck reaction, which involves the coupling of a styrene derivative with the imidazo[1,2-a]pyridine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is explored for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The nitro group plays a crucial role in its activity, often undergoing reduction to form reactive intermediates that interact with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar in structure but with an ethyl group instead of a styryl group.
6-Chloro-3-nitroimidazo[1,2-a]pyridine: Lacks the styryl moiety, making it less versatile in certain reactions.
Uniqueness
6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine is unique due to the presence of the styryl group, which enhances its reactivity and potential applications in various fields. The combination of chloro and nitro groups further adds to its versatility in chemical reactions.
Properties
Molecular Formula |
C15H10ClN3O2 |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
6-chloro-3-nitro-2-[(E)-2-phenylethenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-7-9-14-17-13(15(19(20)21)18(14)10-12)8-6-11-4-2-1-3-5-11/h1-10H/b8-6+ |
InChI Key |
YWJMZEZULTVJJK-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(N3C=C(C=CC3=N2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(N3C=C(C=CC3=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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